2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride
Overview
Description
“2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride” is a chemical compound with the CAS Number: 1375847-55-4 . It has a molecular weight of 205.64 . The IUPAC name for this compound is 2-methyltetrahydroimidazo [1,5-a]pyrazine-1,3 (2H,5H)-dione hydrochloride .
Physical and Chemical Properties This compound appears as a powder . It is stored at room temperature . The InChI code for this compound is 1S/C7H11N3O2.ClH/c1-9-6 (11)5-4-8-2-3-10 (5)7 (9)12;/h5,8H,2-4H2,1H3;1H .
Scientific Research Applications
Antifungal and Solubility Properties
- A novel potential antifungal compound within the 1,2,4-triazole class demonstrated poor solubility in buffer solutions and hexane but better solubility in alcohols. The study also explored the solubility thermodynamics and partitioning processes in biologically relevant solvents, providing insights into the compound's pharmacological relevance and potential adsorption characteristics (Volkova, Levshin, & Perlovich, 2020).
Luminescent Properties and Electron Transfer
- Research on novel piperazine substituted naphthalimide model compounds revealed significant findings on fluorescence spectra, demonstrating characteristic pH probe properties and photo-induced electron transfer (PET) processes. This study may provide a basis for understanding the photophysical behaviors of similar compounds (Gan, Chen, Chang, & Tian, 2003).
Herbicidal Activity
- A study on novel 1-phenyl-piperazine-2,6-diones prepared through a facile synthetic route showed that specific derivatives displayed significant herbicidal activity. This suggests potential agricultural applications for similar chemical structures (Li, Xiang, Hsu, Liu, Wu, & Yang, 2005).
Antitumor and Antiproliferative Effects
- Piperazine derivatives, specifically noted for their antitumor activity against various cancer lines, including Lewis lung carcinoma and sarcoma 180, suggest potential therapeutic applications in oncology (Mancilla, Canillo, Zamudio-Rivera, Beltrán, & Farán, 2002).
Antibacterial Activity
- A novel series of substituted 5-(aminomethylene)thiazolidine-2,4-dione derivatives demonstrated antibacterial activity, especially those bearing pyridine or piperazine moieties. This indicates potential for developing new antibacterial agents (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-methyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-9-6(11)5-4-8-2-3-10(5)7(9)12;/h5,8H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNWUFHBLWVUFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CNCCN2C1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375847-55-4 | |
Record name | 2-methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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